4-bromo-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide
CAS No.:
Cat. No.: VC15720842
Molecular Formula: C20H18BrCl3N4O2
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18BrCl3N4O2 |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 4-bromo-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C20H18BrCl3N4O2/c1-12-16(18(30)28(27(12)2)15-6-4-3-5-7-15)25-19(20(22,23)24)26-17(29)13-8-10-14(21)11-9-13/h3-11,19,25H,1-2H3,(H,26,29) |
| Standard InChI Key | RVSRNNWWDHEEHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br |
Introduction
4-bromo-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C20H18BrCl3N4O2 and a molecular weight of approximately 532.64 g/mol . This compound belongs to the class of benzamides and incorporates various functional groups such as bromine, trichloroethane, pyrazole rings, and an amide linkage.
Synthesis
While specific synthesis protocols for this exact compound are not detailed in available literature sources up to now, compounds with similar structures often involve multi-step reactions involving condensation reactions between appropriate precursors like pyrazoles and halogenated ethanamines.
For example, related compounds might be synthesized by reacting suitable starting materials such as substituted pyrazoles with chlorinated ethanamines under conditions that facilitate amide formation .
Potential Applications
Although specific biological or pharmacological data on this exact compound are not readily available from reliable sources up to now, compounds with similar structures (e.g., those containing pyrazole rings) often exhibit interesting biological activities such as anti-inflammatory effects or antimicrobial properties .
Further research would be necessary to explore any potential therapeutic applications or industrial uses for this particular molecule.
Future Directions
Future studies should focus on synthesizing this compound using efficient methods and evaluating its biological activity through comprehensive assays (e.g., antimicrobial screening). Additionally exploring modifications that enhance solubility without compromising efficacy could open avenues for further development if promising results emerge from initial investigations.
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